molecular formula C2H3F3O3Y+3 B3334077 Yttrium(III) 2,2,2-trifluoroacetate CAS No. 304851-95-4

Yttrium(III) 2,2,2-trifluoroacetate

Cat. No.: B3334077
CAS No.: 304851-95-4
M. Wt: 220.94 g/mol
InChI Key: YZWUVFWZDRZALX-UHFFFAOYSA-N
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Description

Yttrium(III) 2,2,2-trifluoroacetate (YTFA) is a high-purity coordination compound of yttrium ions with trifluoroacetate ligands, valued in scientific research for its role as a versatile precursor in materials synthesis . Its primary research value lies in the synthesis of advanced functional materials. It serves as a key starting material for the production of yttrium fluoride (YF₃) nanoparticles and supraparticles, which have potential applications in biomedical systems such as drug delivery . Furthermore, it is widely used in the chemical solution deposition of high-performance YBa₂Cu₃O₇−δ (YBCO) superconducting thin films . It also finds application in the manufacturing of specialized ceramics, glass, laser materials, and phosphors for display technologies . The compound's mechanism of action in material synthesis often involves thermal decomposition. When heated, it undergoes a series of reactions where the organic ligands are removed, leading to the formation of products such as yttrium fluoride (YF₃) or, under certain atmospheric conditions, intermediate compounds like yttrium oxyfluoride (YOF) . Studies have shown that its decomposition behavior in thin film form starts at lower temperatures and is enhanced compared to powders, making it particularly efficient for film-processing routes . This compound is typically synthesized by reacting yttrium oxide (Y₂O₃) with trifluoroacetic acid . It is commonly supplied as a hydrate and is characterized by techniques such as X-ray diffraction (XRD) and thermogravimetric analysis (TGA) to confirm its structure and thermal properties . This product is intended for research and development purposes only. It is not intended for human or veterinary use .

Properties

CAS No.

304851-95-4

Molecular Formula

C2H3F3O3Y+3

Molecular Weight

220.94 g/mol

IUPAC Name

2,2,2-trifluoroacetic acid;yttrium(3+);hydrate

InChI

InChI=1S/C2HF3O2.H2O.Y/c3-2(4,5)1(6)7;;/h(H,6,7);1H2;/q;;+3

InChI Key

YZWUVFWZDRZALX-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Y+3]

Canonical SMILES

C(=O)(C(F)(F)F)O.O.[Y+3]

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Yttrium(III) 2,2,2-trifluoroacetate can be synthesized through several methods. One common approach involves the reaction of yttrium oxide (Y2O3) with trifluoroacetic acid (CF3COOH) in the presence of water. The reaction typically proceeds as follows:

Y2O3+6CF3COOH2Y(CF3COO)3+3H2OY_2O_3 + 6 CF_3COOH \rightarrow 2 Y(CF_3COO)_3 + 3 H_2O Y2​O3​+6CF3​COOH→2Y(CF3​COO)3​+3H2​O

This reaction is usually carried out under controlled conditions to ensure the complete conversion of yttrium oxide to this compound. The product can be purified by recrystallization from an appropriate solvent .

Scientific Research Applications

Scientific Research Applications

Yttrium(III) 2,2,2-trifluoroacetate has several notable applications in scientific research:

1. Chemistry and Material Science

  • Precursor for Yttrium-Based Materials : It serves as a precursor in synthesizing yttria (Y₂O₃) and yttrium fluoride (YF₃), which are crucial in various chemical processes and material fabrication.
  • Ceramics and Glass Manufacturing : The compound is utilized in producing ceramics and glass materials that require high thermal stability and transparency.

2. Laser Technology

  • Laser Materials : Y(TFA)₃ is employed in manufacturing laser materials, contributing to the development of high-performance lasers used in telecommunications and medical devices.

3. Phosphor Production

  • Display Technologies : It plays a vital role in producing phosphors essential for display technologies, including LED lighting and screens.

4. Biological Applications

  • Proteomics Research : As a fluorinated yttrium compound, it is used in proteomics to study protein structures and functions. Its unique properties help stabilize proteins during analysis.
  • Nanoparticle Synthesis : Y(TFA)₃ has been applied in synthesizing yttrium fluoride nanoparticles through citrate-mediated processes, which have potential applications in drug delivery systems due to their biocompatibility.

Case Study 1: Thermal Decomposition Behavior

A study on the thermal behavior of Y(TFA)₃ demonstrated that it releases approximately 3.7 water molecules per yttrium atom during decomposition. This property affects the stability and performance of materials derived from this compound in practical applications like superconductors.

Case Study 2: Nanoparticle Formation

Research involving the synthesis of citrate-stabilized YF₃ nanoparticles highlighted the ability to control particle size and distribution through varying synthesis conditions. The resulting nanoparticles exhibited favorable characteristics for biomedical applications, including targeted drug delivery systems.

Mechanism of Action

The mechanism of action of yttrium(III) 2,2,2-trifluoroacetate involves its ability to form stable complexes with various ligands. This property is utilized in the synthesis of advanced materials. During thermal decomposition, the compound undergoes a series of reactions leading to the formation of yttrium fluoride and other products . The decomposition process involves the removal of carbon and the formation of intermediate compounds such as yttrium oxyfluoride (YOF) .

Comparison with Similar Compounds

Comparison with Similar Trifluoroacetate Compounds

Table 1: Nanoparticle Size Based on Yttrium Precursors
Precursor Supraparticle Size (nm) Key Anion Property Reference
Yttrium(III) acetate ~80 Strong stabilization
Yttrium(III) trifluoroacetate ~100 Moderate stabilization
Yttrium(III) chloride ~100 Weak stabilization

Comparison with Other Metal Trifluoroacetates

Thallium(III) Trifluoroacetate
  • Applications : Used in radioiodination for synthesizing radiopharmaceuticals (e.g., ¹²⁵I-BMIPP) via iododethalliation in trifluoroacetic acid, achieving ~80% radiochemical yield .
  • Thermal Properties : Melting point = 169°C; higher thermal stability compared to yttrium(III) trifluoroacetate (data unspecified) .
  • Safety : Highly toxic; requires stringent protective measures (e.g., sealed goggles, impermeable gloves) due to thallium’s toxicity .
Cesium Trifluoroacetate
  • Formula : C₂CsF₃O₂ .
  • Hazards : Harmful upon inhalation, skin contact, or ingestion; irritates eyes and respiratory systems .
  • Applications: Less common in nanomaterials; primarily used in niche synthetic chemistry.
Copper(II) Trifluoroacetate Hydrate
  • Role : Catalyzes hydrogenation reactions under mild conditions (e.g., conversion of trifluoroacetate esters to alcohols) .
Table 2: Key Properties of Metal Trifluoroacetates
Compound Key Application Thermal Stability Toxicity Profile Reference
Yttrium(III) trifluoroacetate YF₃ nanoparticles, proteinomics Moderate Moderate (handling precautions)
Thallium(III) trifluoroacetate Radiopharmaceutical synthesis High (mp 169°C) High (toxic metal)
Cesium trifluoroacetate Synthetic chemistry Unspecified Moderate (irritant)
Copper(II) trifluoroacetate Catalysis Unspecified Moderate

Structural and Crystallographic Differences

Yttrium’s larger ionic radius (≈90 pm) compared to Thallium(III) (≈88 pm) or Copper(II) (≈73 pm) likely influences coordination geometry and stability.

Q & A

Q. What are the optimal synthetic routes for preparing Yttrium(III) 2,2,2-trifluoroacetate (YTFA), and how is purity validated?

YTFA is typically synthesized by reacting yttrium precursors (e.g., yttrium oxide or chloride) with trifluoroacetic acid under controlled conditions. Key parameters include:

  • Solvent choice : Anhydrous solvents (e.g., ethanol or acetone) minimize hydrolysis.
  • Temperature : Reactions are often conducted at 60–80°C to ensure complete ligand exchange.
  • Stoichiometry : A 1:3 molar ratio of Y³⁺ to trifluoroacetic acid ensures full coordination.
    Purity is validated via:
  • NMR spectroscopy : Confirms absence of unreacted ligands or solvents .
  • Elemental analysis : Matches theoretical Y, C, and F content .

Q. What characterization techniques are essential for confirming YTFA’s structural integrity?

  • X-ray diffraction (XRD) : Identifies crystalline phases and detects impurities (e.g., yttrium oxide residues) .
  • Fourier-transform infrared spectroscopy (FTIR) : Verifies trifluoroacetate ligand coordination via C=O (1680–1720 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition onset temperatures (~310°C for YTFA) .

Advanced Research Questions

Q. How does YTFA decompose under different atmospheric conditions, and what intermediates form?

YTFA undergoes a multi-stage decomposition:

Exothermic stage (310°C) : Loss of organic ligands generates yttrium fluoride (YF₃) and CO₂/CF₃ byproducts.

Oxidative atmosphere (air) : Residual carbon oxidizes to CO₂, leaving YF₃ as the final product.

Inert atmosphere (N₂/Ar) : Partial carbon retention may form YOF or Y₂O₃, depending on heating rate .
Conflicting data : Some studies report YF₃ as the sole product, while others observe mixed phases under varying O₂ levels. Resolution requires in situ evolved gas analysis (EGA) coupled with XRD .

Q. What methodologies resolve contradictions in YTFA’s thermal decomposition pathways?

  • In situ TGA-DSC-EGA : Simultaneously tracks mass loss, heat flow, and gas evolution (e.g., CF₃⁺ fragments via mass spectrometry) to correlate decomposition steps with specific reactions .
  • Post-decomposition characterization : SEM-EDS maps elemental distribution in residues, distinguishing YF₃ from oxyfluorides .

Q. How is YTFA applied in advanced material synthesis, such as thin-film deposition?

YTFA serves as a precursor for chemical solution deposition (CSD) of yttrium-based films:

  • Film formation : Spin-coating YTFA solutions onto substrates (e.g., Si or Al₂O₃) followed by pyrolysis (300–500°C) yields uniform YF₃ or Y₂O₃ films.
  • Challenges : Carbon contamination from incomplete ligand removal can alter electrical properties. Optimizing annealing conditions (e.g., O₂ flow rate, ramp rate) mitigates this .

Q. What strategies improve YTFA’s reactivity in ligand-exchange reactions for hybrid materials?

  • Coordination modulation : Adding donor ligands (e.g., pyridine or acetylacetonate) stabilizes intermediate Y³⁺ complexes, enhancing reactivity with functionalized substrates.
  • Solvent effects : Low-polarity solvents (e.g., toluene) favor controlled ligand exchange over hydrolysis .

Data Contradictions and Methodological Considerations

Q. Why do discrepancies exist in reported decomposition temperatures for YTFA?

Variations arise from:

  • Sample morphology : Nanoparticulate YTFA decomposes at lower temperatures than bulk crystals due to higher surface area.
  • Heating rate : Faster rates (>10°C/min) may obscure intermediate phases.
    Standardized protocols (e.g., ISO 11358) are recommended for cross-study comparisons .

Q. How can researchers address conflicting reports on YTFA’s solubility in organic solvents?

  • Solvent screening : Test solubility in dichloromethane, DMF, and THF under anhydrous conditions.
  • Dynamic light scattering (DLS) : Detects colloidal aggregates that may falsely indicate insolubility.
    Note: YTFA is hygroscopic; moisture exposure leads to hydrolysis and precipitation .

Applications in Material Science

Q. What role does YTFA play in synthesizing fluorine-doped yttrium oxides for catalytic applications?

  • Fluorine doping : Pyrolysis of YTFA under controlled O₂ introduces F⁻ into Y₂O₃ lattices, creating oxygen vacancies that enhance catalytic activity (e.g., CO oxidation).
  • Characterization : XPS confirms F incorporation, while BET analysis quantifies surface area changes .

Q. Can YTFA be used in bioinorganic chemistry for targeted drug delivery systems?

Preliminary studies suggest:

  • Ligand functionalization : Trifluoroacetate groups can be replaced with biovectors (e.g., peptides) for Y³⁺ delivery.
  • Challenges : Y³⁺ toxicity requires rigorous in vitro testing. Fluorescent tagging (e.g., with Eu³⁺ co-doping) tracks biodistribution .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Yttrium(III) 2,2,2-trifluoroacetate
Reactant of Route 2
Yttrium(III) 2,2,2-trifluoroacetate

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